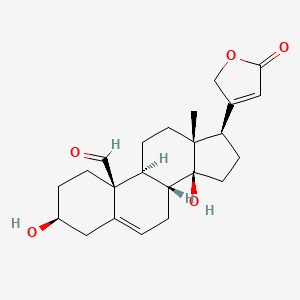

3,14-Dihydroxy-19-oxocarda-5,20(22)-dienolide

Descripción

Pachygenin is a steroidal sapogenin belonging to the class of triterpenoid compounds, primarily isolated from plants in the Dioscorea and Trillium genera. Structurally, it features a tetracyclic cyclopentanophenanthrene nucleus with hydroxyl groups at specific positions, contributing to its bioactivity .

Propiedades

Número CAS |

546-04-3 |

|---|---|

Fórmula molecular |

C23H30O5 |

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

(3S,10S,13R,14S)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,13,16-19,25,27H,3-9,11-12H2,1H3/t16-,17?,18?,19?,21+,22+,23-/m0/s1 |

Clave InChI |

FDFUXGSOHNJEAN-KQYWMCCWSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)C=O |

SMILES canónico |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pachygenin involves several steps, including the formation of key intermediates through reactions such as Michael addition and aldol cyclization. One notable method includes the use of a Cu(II)-catalyzed enantioselective and diastereoselective Michael reaction followed by tandem aldol cyclization . This method allows for the rapid assembly of functionalized intermediates that can be further elaborated to produce pachygenin.

Industrial Production Methods: Industrial production of pachygenin typically involves the extraction from natural sources, such as Pachycarpus schinzianus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure pachygenin .

Análisis De Reacciones Químicas

Types of Reactions: Pachygenin undergoes various chemical reactions, including:

Oxidation: Pachygenin can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in pachygenin, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of glycosides and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives, which can be further studied for their biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Pachygenin serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: It is used in studies related to cell signaling and apoptosis due to its ability to interact with cellular pathways.

Medicine: Pachygenin and its derivatives are investigated for their cardiotonic properties, making them potential candidates for heart disease treatments.

Industry: The compound is explored for its potential use in developing new pharmaceuticals and agrochemicals

Mecanismo De Acción

Pachygenin is compared with other cardenolides such as digitoxin, ouabain, and strophanthidin. While all these compounds share a similar mechanism of action, pachygenin is unique due to its specific structural features and the presence of distinct functional groups that may confer different pharmacokinetic properties .

Comparación Con Compuestos Similares

Structural Similarities and Differences

Pachygenin shares structural homology with diosgenin, hecogenin, and sarsasapogenin, all of which are steroidal sapogenins. Key distinctions lie in the position and number of hydroxyl groups and double bonds (Table 1).

Table 1: Structural Comparison of Pachygenin and Related Compounds

| Compound | Molecular Formula | Hydroxyl Groups | Double Bonds | Primary Natural Source |

|---|---|---|---|---|

| Pachygenin | C27H42O3 | C3, C12 | Δ5 | Trillium grandiflorum |

| Diosgenin | C27H42O3 | C3 | Δ5 | Dioscorea villosa |

| Hecogenin | C27H42O4 | C3, C12 | Δ4 | Agave sisalana |

| Sarsasapogenin | C27H44O3 | C3, C5 | None | Asparagus racemosus |

These structural variations influence solubility, bioavailability, and receptor binding.

Pharmacological Activities

Anti-inflammatory Effects :

Anticancer Activity :

- Pachygenin induces apoptosis in HeLa cells via caspase-3 activation (EC50 = 8.2 μM), outperforming sarsasapogenin (EC50 = 32.1 μM) due to its Δ5 configuration enhancing steroidal receptor interactions .

- Diosgenin exhibits broader activity against multiple cancer lines (e.g., EC50 = 5.4 μM in MCF-7 cells) but with higher hepatotoxicity risks .

Neuroprotective Effects :

Analytical Techniques

Pachygenin is commonly analyzed via HPLC-UV and LC-MS, similar to diosgenin. However, its polar hydroxyl groups necessitate methanol-water (70:30) mobile phases for optimal resolution, whereas diosgenin requires acetonitrile-based solvents . Spectral data (e.g., ¹³C-NMR: δ 72.3 ppm for C12-OH) further distinguish it from analogs .

Research Findings and Limitations

Key Studies

Limitations and Contradictions

- Discrepancies exist in cytotoxicity reports: One study found pachygenin safe up to 50 μM in hepatic cells , while another noted mitochondrial toxicity at 20 μM .

- Comparative pharmacokinetic data remain scarce, hindering direct clinical translations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.